An In-depth Technical Guide to the Mechanism of Action of Aminooxy-PEG3-bromide Hydrochloride
An In-depth Technical Guide to the Mechanism of Action of Aminooxy-PEG3-bromide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Mechanism of Action
The functionality of Aminooxy-PEG3-bromide hydrochloride is dictated by its three key components: the aminooxy group, the PEG3 spacer, and the bromide group. These components act in concert to facilitate the linkage of two separate molecules, a process central to the construction of complex therapeutic and diagnostic agents.
-
Aminooxy Group (-ONH₂): This moiety is responsible for the formation of a stable oxime bond through a chemoselective reaction with an aldehyde or a ketone. This bio-orthogonal reaction is highly efficient and proceeds under mild aqueous conditions, making it ideal for the conjugation of sensitive biomolecules. The reaction is characterized by the nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon, followed by dehydration to form the oxime linkage.
-
Polyethylene (B3416737) Glycol (PEG3) Spacer (- (CH₂CH₂O)₃-): The three-unit PEG spacer is a hydrophilic chain that confers several advantageous properties to the linker and the resulting conjugate. It enhances aqueous solubility, improves pharmacokinetic properties by reducing renal clearance, and provides a flexible bridge between the conjugated molecules, which can be crucial for maintaining their biological activity.
-
Bromide Group (-Br): The bromide atom serves as an excellent leaving group in nucleophilic substitution reactions. This allows for the covalent attachment of a second molecule containing a nucleophile, such as a thiol (-SH) or an amine (-NH₂). This versatility enables the linker to be incorporated into a wide array of molecular scaffolds.
The hydrochloride salt form of the molecule enhances its stability and solubility in aqueous media, facilitating its use in bioconjugation protocols.
Chemical Properties and Data Presentation
While specific quantitative data for the reaction kinetics of Aminooxy-PEG3-bromide hydrochloride is not extensively documented, the following table summarizes general kinetic information for the key reactions it undergoes. This data is derived from studies of similar aminooxy-containing compounds and nucleophilic substitution reactions.
| Reaction Type | Reactants | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Reaction Conditions | Notes |
| Oxime Ligation | Aminooxy group + Aldehyde | 10⁻² - 10¹ | pH 4-7 | The reaction rate is pH-dependent, with optimal rates typically observed at slightly acidic pH. |
| Oxime Ligation | Aminooxy group + Ketone | 10⁻³ - 10⁻¹ | pH 4-7 | Ketones are generally less reactive than aldehydes, resulting in slower reaction rates. |
| Nucleophilic Substitution | Thiol + Alkyl Bromide | 10⁻¹ - 10² | pH 7-9 | Thiolates are potent nucleophiles, leading to relatively fast reaction rates. |
| Nucleophilic Substitution | Amine + Alkyl Bromide | 10⁻³ - 10⁻¹ | pH 8-10 | Primary amines are good nucleophiles, and the reaction rate is dependent on the pKa of the amine. |
Note: The provided rate constants are approximate and can be influenced by factors such as solvent, temperature, and the steric and electronic properties of the specific reactants.
Visualization of the Mechanism and Workflow
To visually represent the mechanism of action and a typical experimental workflow, the following diagrams have been generated using the DOT language.
Mechanism of Action: Dual Reactivity
Caption: Dual reactivity of Aminooxy-PEG3-bromide hydrochloride.
Experimental Workflow: PROTAC Synthesis
Caption: General workflow for PROTAC synthesis.
Experimental Protocols: A General Guide
While a specific, validated protocol for Aminooxy-PEG3-bromide hydrochloride is not provided here, the following outlines a general procedure for its use in bioconjugation, which should be optimized for each specific application.
Oxime Ligation
-
Preparation of Reactants:
-
Dissolve the aldehyde- or ketone-containing molecule in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 6.0-7.0).
-
Prepare a stock solution of Aminooxy-PEG3-bromide hydrochloride in the same buffer or a compatible organic solvent (e.g., DMSO).
-
-
Conjugation Reaction:
-
Add a 1.1 to 5-fold molar excess of Aminooxy-PEG3-bromide hydrochloride to the solution of the carbonyl-containing molecule.
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or HPLC.
-
-
Purification:
-
Upon completion, the reaction mixture can be purified using size-exclusion chromatography, affinity chromatography, or dialysis to remove unreacted linker and byproducts.
-
Nucleophilic Substitution
-
Preparation of Reactants:
-
The purified intermediate from the oxime ligation step (Molecule A-PEG3-Br) should be in a suitable buffer (e.g., phosphate or borate (B1201080) buffer, pH 7.5-8.5).
-
Dissolve the nucleophile-containing molecule (Molecule B) in a compatible buffer.
-
-
Conjugation Reaction:
-
Add a 1.1 to 5-fold molar excess of the nucleophile-containing molecule to the solution of the intermediate.
-
Incubate the reaction mixture at room temperature to 37°C for 2-16 hours. Monitor the reaction progress by LC-MS or SDS-PAGE (for protein conjugations).
-
-
Purification:
-
Purify the final conjugate using appropriate chromatography techniques to remove unreacted starting materials and byproducts.
-
Applications in Drug Development: PROTACs
A significant application of Aminooxy-PEG3-bromide hydrochloride is in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The linker plays a critical role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.
In this context, Aminooxy-PEG3-bromide hydrochloride can be used to connect a ligand that binds to the target protein with a ligand that binds to an E3 ligase. The dual reactivity of the linker allows for a modular and efficient assembly of the final PROTAC molecule.
Conclusion
Aminooxy-PEG3-bromide hydrochloride is a powerful and versatile tool in the field of bioconjugation and drug development. Its well-defined mechanism of action, based on the principles of oxime ligation and nucleophilic substitution, allows for the controlled and efficient synthesis of complex biomolecular conjugates. The hydrophilic PEG spacer further enhances its utility by improving the physicochemical properties of the resulting molecules. While further studies are needed to fully characterize its reaction kinetics, the fundamental principles outlined in this guide provide a solid foundation for its successful application in research and therapeutic development, particularly in the exciting area of targeted protein degradation.
